2-Fluorosuccinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

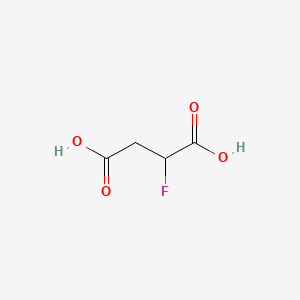

The synthesis of 2-Fluorosuccinic acid or similar compounds has been discussed in various studies . For instance, one study describes the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates . Another study reports the synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative .Molecular Structure Analysis

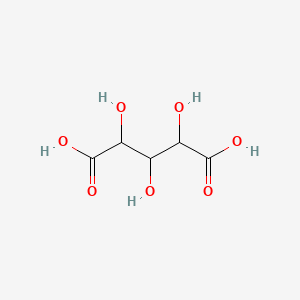

The molecular formula of this compound is C4H5FO4 . The exact mass and monoisotopic mass are 136.01718680 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The topological polar surface area is 74.6 Ų .Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Fluorosuccinic acid, also known as 2-fluorobutanedioic acid, is a fluorinated derivative of succinic acid . It’s primary target is likely to be similar to that of succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle . .

Mode of Action

It has been suggested that fluorosuccinic acids can act as both substrates and inhibitors of soluble succinate dehydrogenase . This implies that this compound might interact with its targets by being converted to monofluorofumarate and acting as a competitive inhibitor .

Biochemical Pathways

This compound is likely involved in the TCA cycle, similar to succinic acid . The TCA cycle is a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA. Succinic acid is a four-carbon dicarboxylic acid produced from the TCA cycle and can be converted into a wide range of products . .

Result of Action

It has been suggested that fluorosuccinic acids can act as both substrates and inhibitors of soluble succinate dehydrogenase . This implies that this compound might interact with its targets by being converted to monofluorofumarate and acting as a competitive inhibitor

Análisis Bioquímico

Biochemical Properties

2-Fluorosuccinic acid can act as both a substrate and an inhibitor of certain enzymes, such as soluble succinate dehydrogenase . This dual role suggests that this compound may have complex interactions within biochemical reactions, potentially influencing the function of enzymes and other biomolecules it interacts with.

Cellular Effects

It is known that fluorinated compounds can have significant impacts on cellular metabolism . For instance, perfluorosuccinate, a related compound, has been shown to inhibit gluconeogenesis in hepatocytes .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . These interactions could lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that fluorinated compounds can have long-term effects on cellular function

Metabolic Pathways

This compound is likely involved in metabolic pathways related to its non-fluorinated counterpart, succinic acid . Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle

Transport and Distribution

It is known that the transport of similar compounds can be influenced by various transporters or binding proteins .

Subcellular Localization

The localization of a compound can significantly impact its activity or function

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-Fluorosuccinic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "Succinic acid", "Hydrogen fluoride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Succinic acid is reacted with hydrogen fluoride in the presence of sodium hydroxide to yield 2-Fluorosuccinic acid fluoride.", "Step 2: The 2-Fluorosuccinic acid fluoride is then hydrolyzed with sodium bicarbonate to yield 2-Fluorosuccinic acid.", "Step 3: The 2-Fluorosuccinic acid is extracted from the reaction mixture using ethyl acetate.", "Step 4: The ethyl acetate extract is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The ethyl acetate is removed under reduced pressure to yield 2-Fluorosuccinic acid as a white solid.", "Step 6: The 2-Fluorosuccinic acid can be further purified by recrystallization from methanol." ] } | |

Número CAS |

687-50-3 |

Fórmula molecular |

C4H3FO4-2 |

Peso molecular |

134.06 g/mol |

Nombre IUPAC |

2-fluorobutanedioate |

InChI |

InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2 |

Clave InChI |

WVFZPKYHJCLEET-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)O)F)C(=O)O |

SMILES canónico |

C(C(C(=O)[O-])F)C(=O)[O-] |

Origen del producto |

United States |

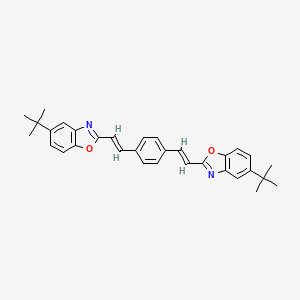

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

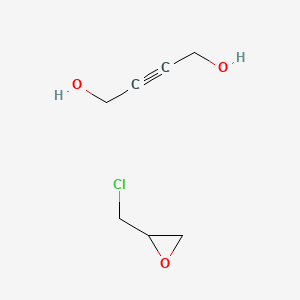

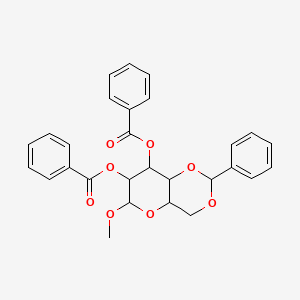

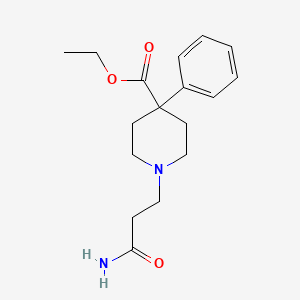

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)

![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)